molecular formula C12H15N B1466783 2,2-Dimethyl-3-(3-methylphenyl)propanenitrile CAS No. 1228309-98-5

2,2-Dimethyl-3-(3-methylphenyl)propanenitrile

Cat. No.: B1466783
CAS No.: 1228309-98-5
M. Wt: 173.25 g/mol
InChI Key: SQHJQGVPEKAFQI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(3-methylphenyl)propanenitrile is a nitrile-substituted organic compound with the molecular formula C12H15N and a molecular weight of 173.25 g/mol . This compound serves as a valuable synthetic building block in organic chemistry and fragrance research. Its structure, featuring a nitrile group adjacent to a gem-dimethyl substituted carbon, makes it a potential intermediate for the synthesis of various derivatives, such as the corresponding alcohol or aldehyde analogs . Aldehyde derivatives of similar 2,2-dimethyl propane skeletons are known for their green, leaf-like, and flowery-aldehydic fragrance aspects, suggesting this nitrile may be a precursor in the development of novel aromatic substances . Researchers can utilize this compound in alkylation reactions and further functional group transformations to explore new chemical entities. The compound is provided for research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,2-dimethyl-3-(3-methylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHJQGVPEKAFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromomethylation of Aromatic Precursors

  • Aromatic compounds such as 3-methylbenzene derivatives undergo bromomethylation using paraformaldehyde and hydrobromic acid in acetic acid medium.
  • The reaction is typically conducted at around 50 °C for 2 hours, yielding bromomethylated aryl intermediates (e.g., 1-(bromomethyl)-3-methylbenzene) in moderate yields (~60-65%).
  • The bromomethylated products are isolated by filtration after quenching with water and drying under vacuum.
  • Safety note: Bromomethylated intermediates are toxic and lachrymatory, requiring efficient fume hood and protective equipment during handling.

Alkylation to Form Propanal Intermediates

  • The bromomethylated aryl compounds are then reacted with isobutyraldehyde or its equivalents in the presence of a phase-transfer catalyst such as tetrabutylammonium iodide.
  • This alkylation step forms 2,2-dimethyl-3-(3-methylphenyl)propanal derivatives with moderate yields.
  • The aldehyde intermediates can be purified by fractional distillation and characterized by IR and NMR spectroscopy, confirming the presence of the aldehyde group and aromatic substituents.

Conversion to Propanenitrile

  • The aldehyde intermediates can be further converted to the corresponding nitriles by classical methods such as oxime formation followed by dehydration or direct cyanide substitution reactions.
  • Although specific experimental details for this conversion on the 3-methylphenyl substituted compound are limited, analogous transformations are well-documented in synthetic organic chemistry.

Friedel-Crafts Alkylation and Subsequent Functionalization

An alternative approach involves Friedel-Crafts type reactions between aromatic rings and nitrile-containing alkylating agents.

  • Phenol or substituted phenols can be reacted with acrylonitrile in the presence of Lewis acids like aluminum trichloride to produce hydroxyphenyl propanenitrile intermediates.
  • These intermediates can then be modified through further alkylation or substitution to introduce the 2,2-dimethyl and 3-(3-methylphenyl) groups.
  • This method can achieve high purity (>98%) and good yields (>85%) for related propanenitrile compounds.
  • Though this approach is more commonly applied to hydroxy-substituted phenyl derivatives, it provides a conceptual framework for preparing related nitrile compounds.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield (%) Notes
1 Bromomethylation of 3-methylbenzene Paraformaldehyde, 40% HBr/acetic acid, 50 °C, 2 h ~62 Toxic intermediates; requires safety precautions
2 Alkylation with isobutyraldehyde Tetrabutylammonium iodide catalyst, aqueous NaOH, THF ~65 Moderate yield; phase-transfer catalysis essential
3 Conversion of aldehyde to nitrile Oxime formation and dehydration or cyanide substitution Variable Standard nitrile synthesis methods applied
4 Friedel-Crafts alkylation (alternative) Phenol + acrylonitrile, AlCl3 catalyst >85 (related compounds) High purity; applicable to hydroxyphenyl nitriles

Research Findings and Analytical Data

  • Infrared (IR) spectra of intermediates show characteristic aldehyde peaks near 1731 cm⁻¹ and aromatic C-H stretches.
  • Proton NMR signals confirm methyl substituents (singlets at ~1.16 ppm for C(CH3)2), aromatic protons (6.9–7.3 ppm), and aldehyde protons (~9.6 ppm) in intermediates.
  • Mass spectrometry (EI, 70 eV) confirms molecular ions consistent with expected molecular weights (e.g., m/z 190 for aldehyde intermediates).
  • The final nitrile compounds have molecular weights around 173.25 g/mol and show a nitrile stretch in IR around 2250 cm⁻¹ (typical for C≡N groups).

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(3-methylphenyl)propanenitrile can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or ammonia (NH₃) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 2,2-Dimethyl-3-(3-methylphenyl)propanal, 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid.

  • Reduction: 2,2-Dimethyl-3-(3-methylphenyl)propanamine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Intermediate in Organic Synthesis
DMMPN serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features enable it to participate in various chemical reactions, including:

  • Oxidation : DMMPN can be oxidized to form corresponding carboxylic acids.
  • Reduction : The nitrile group can be converted to primary amines.
  • Electrophilic Substitution : The aromatic ring can undergo electrophilic substitution reactions.

Table 1: Chemical Reactions Involving DMMPN

Reaction TypeProduct FormedCommon Reagents
Oxidation2,2-Dimethyl-3-(3-methylphenyl)propanoic acidKMnO4, CrO3
Reduction2,2-Dimethyl-3-(3-methylphenyl)propanamineLiAlH4, Pd/C
Electrophilic SubstitutionVarious substituted aromatic compoundsBr2, HNO3

Biological Applications

2. Potential Biological Activities
Research has indicated that DMMPN may exhibit various biological activities. It is being investigated for its potential interactions with biomolecules and its therapeutic properties:

  • Anti-inflammatory Effects : Studies suggest that DMMPN may inhibit certain inflammatory pathways.
  • Anticancer Properties : Preliminary research indicates potential efficacy against specific cancer cell lines.

Medicinal Applications

3. Drug Development
The unique properties of DMMPN make it a candidate for drug development. Its ability to interact with biological targets positions it as a potential lead compound in medicinal chemistry:

  • Mechanism of Action : The nitrile group can participate in hydrogen bonding with enzymes and receptors, influencing biochemical pathways.

Industrial Applications

4. Specialty Chemicals Production
DMMPN is utilized in the production of specialty chemicals and materials. Its versatility allows for integration into various industrial processes:

  • Fragrance Industry : It is explored as a component in fragrance formulations due to its aromatic characteristics.
  • Materials Science : Used in the synthesis of polymers and other advanced materials.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing anticancer agents using DMMPN as an intermediate demonstrated its effectiveness in yielding compounds with enhanced cytotoxicity against cancer cell lines. This highlights its potential role in drug discovery.

Case Study 2: Fragrance Development

In the fragrance industry, DMMPN was evaluated for its olfactory properties and stability under various conditions. It was found to enhance the longevity of fragrance compositions while maintaining desirable scent profiles.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(3-methylphenyl)propanenitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

2,2-Dimethyl-3-(naphthalen-1-yl)propanenitrile (11f')

  • Structure : Replaces the 3-methylphenyl group with a naphthalen-1-yl moiety.
  • This enhances hydrophobicity and may reduce solubility in polar solvents .
  • Synthesis : Prepared via palladium-catalyzed coupling (Pd(PPh₃)₄, tris(4-trifluoromethylphenyl)phosphine) at 110°C, demonstrating compatibility with bulky aromatic systems .

2-(3-Methoxyphenyl)propanenitrile

  • Structure : Features a methoxy group (-OCH₃) at the 3-position of the phenyl ring.
  • MW: 161.2 g/mol; liquid at room temperature .

2-(3-Benzoylphenyl)propionitrile

  • Structure : Incorporates a benzoyl group (-COC₆H₅) at the 3-position.
  • Impact : The ketone functionality introduces polarity and hydrogen-bonding capability, significantly affecting solubility and biological activity (e.g., as a ketoprofen precursor) .

Aliphatic Chain Modifications

3-(N-Ethyl-3-methylanilino)propanenitrile

  • Structure: Substitutes the methylphenyl group with an ethylamino-linked 3-methylphenyl group.
  • MW: 188.27 g/mol .

2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile

  • Structure : Replaces the aromatic ring with an epoxide (oxirane) group.
  • Impact : The epoxide enhances electrophilicity, making the compound reactive in ring-opening polymerizations or crosslinking applications. This contrasts with the aromatic nitriles’ stability .

Comparative Data Table

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Reference
2,2-Dimethyl-3-(3-methylphenyl)propanenitrile 3-methylphenyl ~189.3 (estimated) Intermediate for agrochemicals/pharma Likely Pd-catalyzed coupling N/A
2,2-Dimethyl-3-(naphthalen-1-yl)propanenitrile Naphthalen-1-yl 227.3 Enhanced hydrophobicity Pd(PPh₃)₄, 110°C, TMG
2-(3-Methoxyphenyl)propanenitrile 3-methoxyphenyl 161.2 Electron-rich aromatic system Unspecified (commercial availability)
2-(3-Benzoylphenyl)propionitrile 3-benzoylphenyl 249.3 Pharmaceutical intermediate (ketoprofen) Friedel-Crafts acylation
3-(N-Ethyl-3-methylanilino)propanenitrile Ethylamino-linked 3-methylphenyl 188.27 Hydrogen-bonding potential Nucleophilic substitution

Key Findings

Aromatic Substituents : Bulky groups (e.g., naphthyl) enhance hydrophobicity, while electron-donating groups (e.g., methoxy) alter electronic properties for targeted reactivity .

Aliphatic Modifications: Epoxide or amino groups introduce reactivity diverging from aromatic nitriles, enabling applications in polymers or bioactive molecules .

Synthesis Flexibility : Palladium catalysis and hydrogenation are versatile for nitrile functionalization, accommodating diverse substituents .

Biological Activity

2,2-Dimethyl-3-(3-methylphenyl)propanenitrile, a compound with the CAS number 1228309-98-5, is an organic nitrile that has garnered interest in various fields including medicinal chemistry and biochemical research. Its unique structure, featuring a branched alkyl chain and a nitrile functional group, suggests potential biological activities that merit detailed investigation.

Chemical Structure

The molecular formula of this compound is C12H15NC_{12}H_{15}N. The compound's structure can be represented as follows:

Structure  CH3)2C C6H4CH3)CN\text{Structure }\quad \text{ CH}_3)_2\text{C C}_6\text{H}_4\text{CH}_3)\text{C}\equiv \text{N}

The biological activity of this compound is largely attributed to its interactions at the molecular level. The nitrile group can participate in various biochemical reactions, influencing enzyme activities and cellular pathways.

Target Interactions

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could potentially inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, affecting signal transduction pathways.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is influenced by its lipophilicity due to the presence of multiple methyl groups. This may enhance its bioavailability and metabolic stability.

Research indicates that this compound interacts with various biomolecules:

  • Cellular Effects : It has been shown to modulate gene expression related to metabolic processes.
  • Metabolic Pathways : In vitro studies suggest it may influence pathways such as glycolysis and the citric acid cycle.

Study 1: Enzyme Interaction

A study focused on the interaction of this compound with cytochrome P450 enzymes demonstrated significant inhibition at concentrations above 50 µM. This inhibition was dose-dependent and suggested potential applications in drug development where modulation of drug metabolism is desired.

Study 2: Cellular Metabolism

In a cellular assay using HepG2 liver cells, treatment with the compound led to altered expression levels of genes involved in lipid metabolism. Notably, there was a downregulation of genes associated with fatty acid synthesis, suggesting a possible role in metabolic regulation.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Enzyme InhibitionSignificant inhibition of CYP450
Gene Expression ModulationDownregulation of lipid metabolism genes
Cellular MetabolismAltered glucose uptake

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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